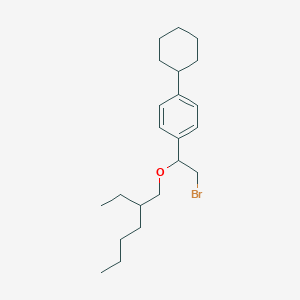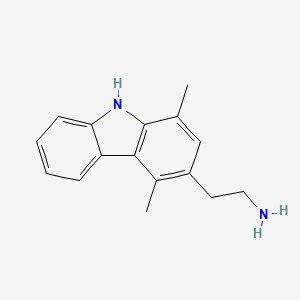
2-(1,4-Dimethyl-9h-carbazol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Dimethyl-9H-carbazol-3-yl)ethanamine is a chemical compound with the molecular formula C16H18N2. It is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives are known for their photochemical and thermal stability, as well as their good hole-transporting abilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dimethyl-9H-carbazol-3-yl)ethanamine typically involves the alkylation of carbazole derivatives. One common method is the reaction of 1,4-dimethylcarbazole with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dimethyl-9H-carbazol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Carbazole derivatives with oxidized side chains.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with different functional groups.
Scientific Research Applications
2-(1,4-Dimethyl-9H-carbazol-3-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent photophysical properties
Mechanism of Action
The mechanism of action of 2-(1,4-Dimethyl-9H-carbazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,4-Dimethylcarbazol-3-yl)ethylamine
- N-(2,2-Dimethoxyethyl)-N-((1,4-dimethyl-9H-carbazol-3-yl)methyl)-4-methylbenzenesulfonamide
- N-(2,2-Diethoxyethyl)-N-((1,4-dimethyl-9H-carbazol-3-yl)methyl)-2-nitrobenzenesulfonamide
- 1-(1,4-Dimethyl-9H-carbazol-3-yl)-N-(2-morpholin-4-ylethyl)methanimine
Uniqueness
2-(1,4-Dimethyl-9H-carbazol-3-yl)ethanamine stands out due to its specific substitution pattern on the carbazole ring, which imparts unique photophysical and chemical properties. This makes it particularly valuable in applications such as OLEDs and other electronic materials .
Properties
CAS No. |
13623-89-7 |
|---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
2-(1,4-dimethyl-9H-carbazol-3-yl)ethanamine |
InChI |
InChI=1S/C16H18N2/c1-10-9-12(7-8-17)11(2)15-13-5-3-4-6-14(13)18-16(10)15/h3-6,9,18H,7-8,17H2,1-2H3 |
InChI Key |
IMRARBYYCPLYID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)
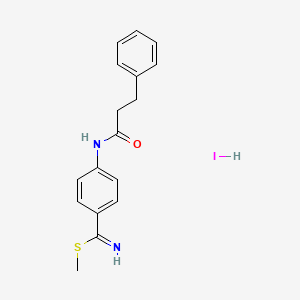

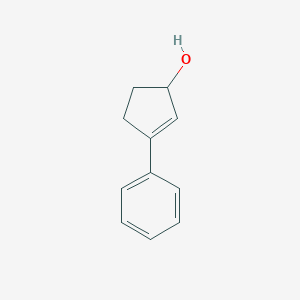
![2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2-methyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14710616.png)
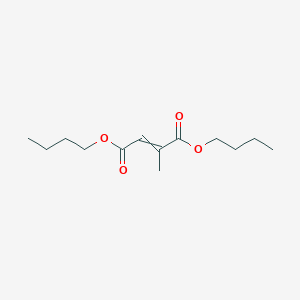
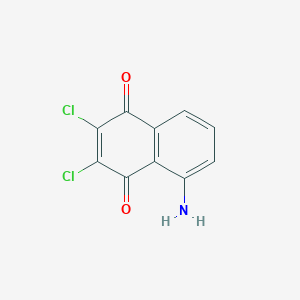
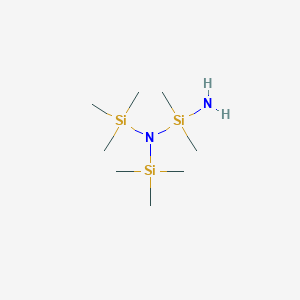
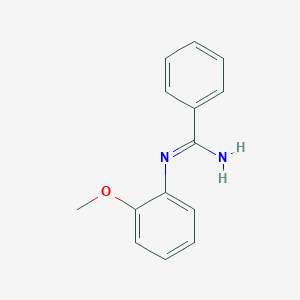
![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)

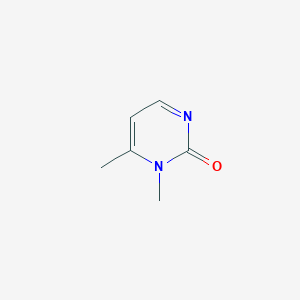
![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
